3-Isothiocyanatopropanoic acid
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Overview
Description
3-Isothiocyanatopropanoic acid is an organic compound with the molecular formula C4H5NO2S. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isothiocyanatopropanoic acid can be synthesized through several methods. One common approach involves the reaction of amines with thiophosgene, which produces isothiocyanates . Another method includes the use of carbon disulfide and di-tert-butyl dicarbonate as catalysts . These reactions typically require mild conditions and are carried out under nitrogen protection to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often involves the reaction of phenyl isothiocyanate with corresponding amines in the presence of dimethylbenzene as a solvent . This method is favored due to its low toxicity, cost-effectiveness, and high yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Isothiocyanatopropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield amines.
Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Isothiocyanatopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-isothiocyanatopropanoic acid exerts its effects involves the interaction with various molecular targets and pathways. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activities, including the inhibition of enzymes and disruption of cellular processes .
Comparison with Similar Compounds
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Phenethyl isothiocyanate
- Sulforaphane
- Iberin
Comparison: 3-Isothiocyanatopropanoic acid is unique due to its propanoic acid backbone, which imparts distinct chemical properties compared to other isothiocyanates. For example, allyl isothiocyanate is more volatile, while benzyl isothiocyanate has a higher molecular weight and different reactivity profile .
Properties
Molecular Formula |
C4H5NO2S |
---|---|
Molecular Weight |
131.16 g/mol |
IUPAC Name |
3-isothiocyanatopropanoic acid |
InChI |
InChI=1S/C4H5NO2S/c6-4(7)1-2-5-3-8/h1-2H2,(H,6,7) |
InChI Key |
CJFSAHFLSLDVDV-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=C=S)C(=O)O |
Origin of Product |
United States |
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